molecular formula C15H21BrN2O4S B8183367 tert-Butyl ((1-((4-bromophenyl)sulfonyl)azetidin-3-yl)methyl)carbamate

tert-Butyl ((1-((4-bromophenyl)sulfonyl)azetidin-3-yl)methyl)carbamate

Cat. No.: B8183367
M. Wt: 405.3 g/mol
InChI Key: YCKBPCVFPUGJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((1-((4-bromophenyl)sulfonyl)azetidin-3-yl)methyl)carbamate is a synthetic organic compound that features a tert-butyl carbamate protecting group, a 4-bromophenyl sulfonyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-((4-bromophenyl)sulfonyl)azetidin-3-yl)methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Bromophenyl Sulfonyl Group: This step involves the sulfonylation of the azetidine ring using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the protection of the amine group with tert-butyl carbamate, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-((4-bromophenyl)sulfonyl)azetidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The sulfonyl group can be involved in redox reactions under appropriate conditions.

    Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions involving the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl carbamate group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides or nitriles can be formed.

    Oxidation Products: Oxidation of the sulfonyl group can lead to sulfone derivatives.

    Deprotected Amines: Removal of the tert-butyl carbamate group yields the free amine.

Scientific Research Applications

tert-Butyl ((1-((4-bromophenyl)sulfonyl)azetidin-3-yl)methyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable building block for constructing more complex molecules.

    Biological Studies: It can be used in studies investigating the biological activity of azetidine-containing compounds.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-((4-bromophenyl)sulfonyl)azetidin-3-yl)methyl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the azetidine ring can provide rigidity to the molecule, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1-((4-chlorophenyl)sulfonyl)azetidin-3-yl)methyl)carbamate
  • tert-Butyl ((1-((4-methylphenyl)sulfonyl)azetidin-3-yl)methyl)carbamate
  • tert-Butyl ((1-((4-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)carbamate

Uniqueness

tert-Butyl ((1-((4-bromophenyl)sulfonyl)azetidin-3-yl)methyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate for synthesizing a variety of derivatives with potential biological activity.

Properties

IUPAC Name

tert-butyl N-[[1-(4-bromophenyl)sulfonylazetidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(19)17-8-11-9-18(10-11)23(20,21)13-6-4-12(16)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKBPCVFPUGJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.